4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride
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Overview
Description
4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzimidazole ring substituted with dimethyl groups and a butanol side chain, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Butanol Side Chain: The butanol side chain can be attached through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a suitable butanol derivative.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can undergo reduction reactions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the butanol side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethyl groups and butanol side chain may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5,6-Dimethylbenzimidazole: Lacks the butanol side chain.
4-(1H-Benzimidazol-1-yl)butan-1-ol: Lacks the dimethyl groups.
Uniqueness
4-(5,6-Dimethyl-1H-benzo[d]imidazol-1-yl)butan-1-ol hydrochloride is unique due to the presence of both dimethyl groups and a butanol side chain, which may confer enhanced biological activity and specificity compared to its simpler analogs.
Properties
IUPAC Name |
4-(5,6-dimethylbenzimidazol-1-yl)butan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-7-12-13(8-11(10)2)15(9-14-12)5-3-4-6-16;/h7-9,16H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIWLRUQTCMUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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